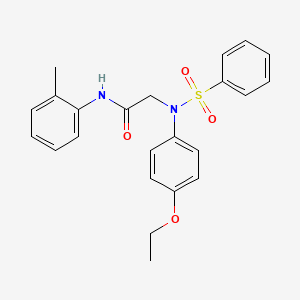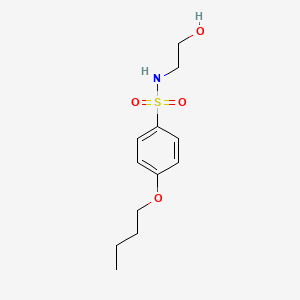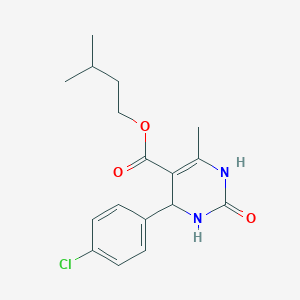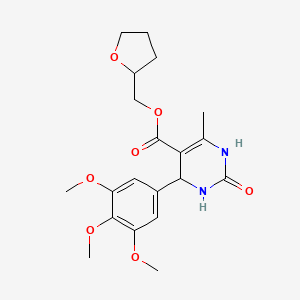![molecular formula C21H32N2O B4929668 1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-115 and is a potent inhibitor of the enzyme aminopeptidase N (APN).
Mechanism of Action
CPP-115 acts as a potent inhibitor of APN, an enzyme that plays a crucial role in the metabolism of various peptides and proteins. By inhibiting APN, CPP-115 can modulate the activity of various neurotransmitters and neuropeptides, leading to enhanced cognitive function and other physiological effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects, including enhanced learning and memory, increased wakefulness, and reduced anxiety and depression. CPP-115 has also been shown to modulate the activity of various neurotransmitters and neuropeptides, including dopamine, glutamate, and neuropeptide Y.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments, including its potency and specificity as an APN inhibitor. However, CPP-115 also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on CPP-115, including investigating its potential applications in the treatment of various neurological and psychiatric disorders, as well as its potential as a tool compound for studying the role of APN in various physiological processes. Additionally, further research is needed to explore the potential toxicity and side effects of CPP-115, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of 1-cyclohexyl-2-(4-methoxybenzyl)pyrrolidine with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CPP-115 has been shown to enhance learning and memory by modulating the activity of the neurotransmitter system. In cancer research, CPP-115 has been shown to inhibit the growth of certain types of cancer cells. In drug development, CPP-115 has been used as a tool compound to study the role of APN in various physiological processes.
properties
IUPAC Name |
1-cyclohexyl-2-[(4-methoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-24-19-11-9-17(10-12-19)16-23-15-14-22-13-5-8-20(22)21(23)18-6-3-2-4-7-18/h9-12,18,20-21H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSBEPRSVTVIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3CCCC3C2C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)



![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)
